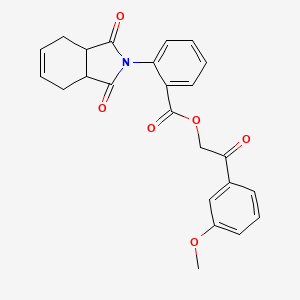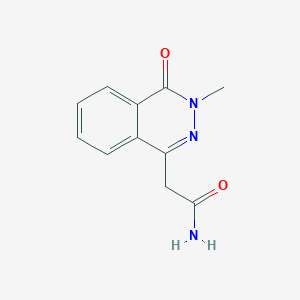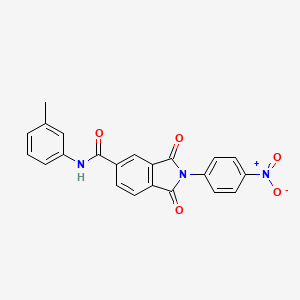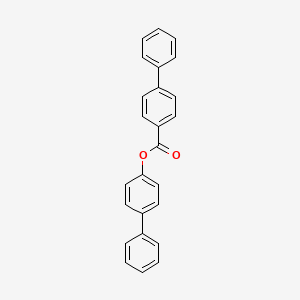
Biphenyl-4-yl biphenyl-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-BIPHENYL]-4-YL [1,1’-BIPHENYL]-4-CARBOXYLATE: is an organic compound that consists of two biphenyl groups connected through a carboxylate functional group. This compound is part of the biphenyl family, which is known for its aromatic properties and applications in various fields, including organic synthesis, materials science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-BIPHENYL]-4-YL [1,1’-BIPHENYL]-4-CARBOXYLATE typically involves the esterification of [1,1’-BIPHENYL]-4-CARBOXYLIC ACID with [1,1’-BIPHENYL]-4-OL. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods: On an industrial scale, the production of [1,1’-BIPHENYL]-4-YL [1,1’-BIPHENYL]-4-CARBOXYLATE may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions are common, where the biphenyl rings can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Biphenylquinones.
Reduction: [1,1’-BIPHENYL]-4-YL [1,1’-BIPHENYL]-4-METHANOL.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology:
Biochemical Studies: Utilized in the study of enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Materials Science: Employed in the development of polymers and advanced materials.
Electronics: Used in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of [1,1’-BIPHENYL]-4-YL [1,1’-BIPHENYL]-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl groups can engage in π-π stacking interactions, while the carboxylate group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
[1,1’-BIPHENYL]-4-CARBOXYLIC ACID: Shares the biphenyl core but lacks the ester linkage.
[1,1’-BIPHENYL]-4-OL: Contains a hydroxyl group instead of the carboxylate ester.
[1,1’-BIPHENYL]-4-YL METHYL ETHER: Features a methoxy group in place of the carboxylate ester.
Uniqueness:
Structural Features: The presence of both biphenyl groups and the carboxylate ester linkage provides unique chemical and physical properties.
Reactivity: The compound’s ability to undergo diverse chemical reactions makes it a versatile intermediate in organic synthesis.
Applications: Its wide range of applications in various fields highlights its importance and versatility.
Properties
Molecular Formula |
C25H18O2 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(4-phenylphenyl) 4-phenylbenzoate |
InChI |
InChI=1S/C25H18O2/c26-25(23-13-11-21(12-14-23)19-7-3-1-4-8-19)27-24-17-15-22(16-18-24)20-9-5-2-6-10-20/h1-18H |
InChI Key |
CKTWFFUWJXTHAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


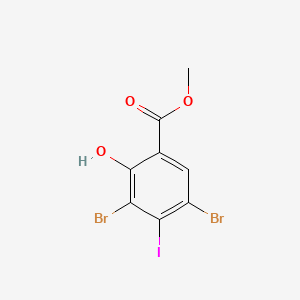
![1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12463267.png)
![N-[2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide](/img/structure/B12463268.png)

![4-[3-Acetyl-5-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 4-nitrobenzenesulfonate](/img/structure/B12463275.png)
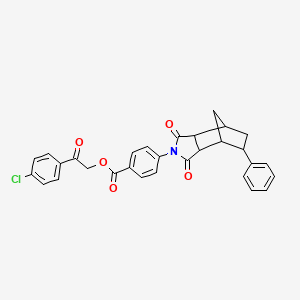
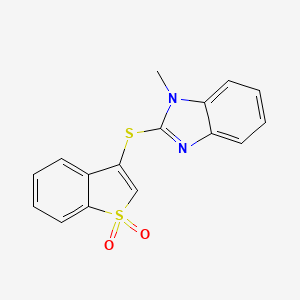
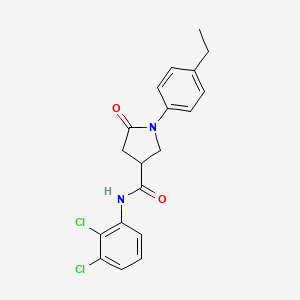
![2-(4-bromonaphthalen-1-yl)-N'-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12463292.png)
![4-bromo-3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12463294.png)
![1,4-Bis[5-(3,4,5-trimethoxyphenyl)pent-4-en-1-yl]-1,4-diazepane](/img/structure/B12463298.png)
